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Compound of Interest

Compound Name: Calcium boranuide

Cat. No.: B1233779

Part 1: Executive Summary

Calcium borohydride (

) represents a critical intersection between high-density energy storage and selective organic
synthesis. With a theoretical hydrogen capacity of 11.6 wi% and a volumetric density
exceeding that of liquid hydrogen (

), itis a premier candidate for solid-state hydrogen storage. However, its utility is governed
strictly by its polymorphism. The material exists in at least four distinct crystal phases (

), each exhibiting unique thermodynamic stability and reactivity profiles.

For the pharmaceutical scientist,

offers a chemoselective reduction capability superior to Lithium Aluminum Hydride (
) and distinct from Sodium Borohydride (

), particularly in the conversion of esters to alcohols without affecting other sensitive functional
groups.

This guide provides a rigorous, self-validating framework for synthesizing, characterizing, and
utilizing specific polymorphs of
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Part 2: Crystallography & Polymorph Landscape
Understanding the crystal lattice is prerequisite to controlling reactivity.

is an ionic compound where

cations are coordinated by tetrahedral

anions.[1] The orientation of these anions defines the polymorph.

Table 1: Crystallographic Data of Key Polymorphs[2]
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Crystal Space
Polymorph

System Group

Stability
Range

Density (

)

Key
Structural
Feature

Orthorhombic (No.[2] 43)

RT to ~495 K

1.12

Columnar
arrangement
of Ca ions;
thermodynam
ically stable
at RT.

Tetragonal (No. 122)

~495 K to
590 K

~1.10

Supergroup
of

; formed via
2nd order
transition
(anion

reorientation).

Tetragonal (No.[2] 84)

> 440 K (High
L))

1.16

Denser
phase; often
persists
metastably

upon cooling.

Orthorhombic (No.[1] 61)

Metastable at
RT

Formed via
low-T
desolvation of
THF adducts;

converts to

on heating.
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Technical Insight: The

transition is reconstructive and kinetically hindered, often requiring significant

thermal activation. In contrast,

Is a displacive, second-order transition involving minor rotation of the

tetrahedra.

Part 3: Phase Transition Dynamics

Control over phase transitions is the primary lever for optimizing hydrogen desorption kinetics
or solubility. The following diagram illustrates the thermal and pressure-driven pathways

connecting these phases.

Figure 1: Phase Transition & Synthesis Map
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Caption: Thermal evolution pathways. Blue arrows indicate synthesis/processing; Red arrows
indicate decomposition.

Part 4: Synthesis & Processing Protocols

To ensure reproducibility, we distinguish between Wet Chemical Metathesis (yielding high
purity, often solvated forms) and Mechanochemical Synthesis (yielding solvent-free, defect-rich
forms suitable for energy storage).

Protocol A: Wet Chemical Synthesis (High Purity)

Objective: Synthesis of
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and subsequent conversion to
phases. Application: Pharmaceutical reagent preparation.[3]

» Reagents: Anhydrous

(99.99%),

(98%), anhydrous THF (dried over Na/benzophenone).
o Apparatus: Schlenk line or Glovebox (

ppm).

e Procedure:

o

Step 1 (Metathesis): Ball mill

for 1 hour to increase surface contact. Suspend in THF and reflux for 48 hours at 65°C.

» Mechanism:[1][4]

o

Step 2 (Filtration): Filter the suspension through a glass frit (porosity 4) to remove

. The filtrate is a clear solution of the calcium borohydride adduct.

[¢]

Step 3 (Crystallization): Remove excess THF under dynamic vacuum (

mbar) at Room Temperature (RT).

o

Step 4 (Desolvation/Polymorph Selection):
= For

-phase: Heat at 80°C under vacuum for 4 hours.

= For

-phase: Heat at 160°C under vacuum for 6 hours.

Protocol B: Mechanochemical Synthesis (Solid State)
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Objective: Solvent-free synthesis for Hydrogen Storage. Application: Energy materials
research.

¢ Reagents:

powder,
or
(depending on route).

e Equipment: Planetary Ball Mill (e.g., Fritsch Pulverisette), High-pressure milling vial
(hardened steel).

e Procedure:
o Step 1: Load

and
in a 1:1 molar ratio into the vial under Argon.

o Step 2: Pressurize vial with 100 bar

o Step 3: Mill at 400 rpm for 10 hours.
» Reaction:
[5]
o Validation: This produces a composite.[6][7] To isolate

, solvent extraction (THF) from Protocol A must be applied.

Part 5: Applications in Drug Development & Organic
Synthesis

While primarily known for energy storage,
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is a potent tool for the selective reduction of esters. Unlike
(which is non-selective and dangerous) and
(which is too weak for esters without additives),

occupies a "Goldilocks" zone.

Mechanism of Action

The calcium cation (

) acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This activates the
carbonyl carbon for nucleophilic attack by the hydride (

) from the

group.

Experimental Protocol: Selective Reduction of Methyl
Benzoate

Target: Conversion of Methyl Benzoate to Benzyl Alcohol.
e Preparation: Prepare a 0.5 M solution of

in THF (using Protocol A, Step 2).

e Reaction:
o Cool the solution to 0°C in an ice bath.
o Add Methyl Benzoate (1.0 eq) dropwise.
o Stir at RT for 4 hours.

e Quenching:

o Critical Safety Step: Quench slowly with dilute acetic acid. Do not use water directly as the
exotherm is violent.
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o Extract with ethyl acetate.

e Result: >90% yield of Benzyl Alcohol.

Figure 2: Selective Reduction Pathway
Ester Substrate go%?((iigﬁéi Lewis Acid Activation Hydride Transfer Hydrolysis
(R-CO-OR") [Ca...0=C-OR] (R-CH2-OH)

Click to download full resolution via product page
Caption: Ca(BH4)2 mediated reduction via Lewis Acid activation.
Part 6: Decomposition & Hydrogen Release
For energy researchers, the decomposition pathway is the critical performance metric.
Reaction:

(Simplified) Reality: The pathway is complex, involving closo-borane intermediates (

).

Step Temperature Range Mass Loss (wt%) Products Identified

Polymorph Transition 140 - 180°C 0% transition
(Endothermic)
Unknown Intermediate

Dehydrogenation 1 320 - 380°C ~2.0% (
?)

Dehydrogenation 2 400 - 500°C ~7.6% (or amorphous Boron)

. Theoretical Max:
Total Capacity < 600°C ~9.6%

11.6%
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Critical Note: Reversibility is severely hampered by the formation of stable

intermediates and the high stability of

. Catalysts (Ti, Nb halides) are required to lower activation barriers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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